2-(4-Chlorophenoxy)-3-methylaniline
Description
2-(4-Chlorophenoxy)-3-methylaniline is an aromatic amine derivative characterized by a 4-chlorophenoxy group at position 2 and a methyl group at position 3 on the aniline ring. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatile reactivity and functional group compatibility .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-3-2-4-12(15)13(9)16-11-7-5-10(14)6-8-11/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPVTUAYJDSASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-3-methylaniline typically involves the reaction of 4-chlorophenol with 3-methylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-3-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-3-methylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-3-methylaniline involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and resulting in downstream effects on cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline
- Structure: Features a 3-chloro and 4-(4-chlorophenoxy) substitution on the aniline ring, with a Schiff base linkage to a nitrothiophene group.
- Synthesis: Prepared via refluxing 3-chloro-4-(4-chlorophenoxy)aniline with 5-nitrothiophene-2-carboxaldehyde in ethanol, yielding 78% under mild conditions .
- Physical Properties: Crystallizes in a monoclinic system (space group P21/c) with strong intermolecular hydrogen bonds, contributing to its high melting point (402–404 K) .
4-(3-Chlorophenyl)aniline
- Structure : A biphenyl derivative with a chlorine atom at the 3-position of the second phenyl ring.
- Unlike 2-(4-chlorophenoxy)-3-methylaniline, this compound lacks the phenoxy ether linkage, reducing its polarity and hydrogen-bonding capacity .
L/C Aniline Mix A (Nitro-substituted Anilines)
- Structure : Includes 2-, 3-, and 4-nitroanilines.
- Key Differences: Nitro groups are strong electron-withdrawing substituents, significantly altering electronic properties compared to the electron-donating methyl group in this compound. This affects acidity, solubility, and reactivity in electrophilic substitution reactions .
5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Physical and Chemical Properties
| Property | This compound (Inferred) | 3-Chloro-4-(4-chlorophenoxy)-aniline derivative | 4-(3-Chlorophenyl)aniline |
|---|---|---|---|
| Molecular Weight (g/mol) | ~263.7 (estimated) | 393.23 | 203.67 |
| Melting Point | Not reported | 402–404 K | Not reported |
| Crystal System | Not reported | Monoclinic (P21/c) | Not reported |
| Solubility | Moderate in ethanol (inferred from synthesis) | Low (due to hydrogen bonding) | Low (non-polar solvents) |
Notable Trends:
- Chlorophenoxy groups enhance intermolecular interactions (e.g., hydrogen bonds, π-stacking), increasing melting points and reducing solubility in polar solvents .
- Methyl groups may improve lipophilicity compared to nitro or chlorine substituents, influencing bioavailability in pharmaceutical contexts .
Biological Activity
Overview
2-(4-Chlorophenoxy)-3-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of aniline and contains a chlorophenoxy group, which is known to influence its biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chlorophenoxy group that may enhance lipophilicity.
- A methyl group that may influence steric hindrance and electronic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can affect metabolic pathways involved in disease progression.
- Receptor Modulation : It may interact with specific receptors in the body, altering their activity and leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially useful against various pathogens.
Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined, showing significant activity compared to standard treatments. The results are summarized in the following table:
| Compound | MIC (μM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.12 | 258 |
| Standard Treatment (e.g., Rifampicin) | 0.15 | - |
This data indicates that the compound has comparable efficacy to established treatments.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The findings are summarized below:
| Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| MCF-7 | 0.67 | 90.47 |
| PC-3 | 0.80 | 81.58 |
| HCT-116 | 0.87 | 84.32 |
These results suggest that this compound exhibits potent cytotoxic activity against multiple cancer cell lines, indicating its potential as an anticancer agent.
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on the structure of this compound. They evaluated their anticancer properties using a panel of human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation across several types, highlighting its potential as a lead compound for further development.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of this compound against human alkaline phosphatase (ALP). The results indicated that it could serve as an effective inhibitor with a binding affinity comparable to other known inhibitors, suggesting potential therapeutic applications in conditions related to ALP dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
